molecular formula C18H11FN4O4 B2620707 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921059-32-7

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2620707
CAS No.: 921059-32-7
M. Wt: 366.308
InChI Key: BXFDVBAIEDLIJT-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindoline-1,3-dione core, followed by the introduction of the oxadiazole ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its biological activity can be explored for the treatment of various diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
  • 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFDVBAIEDLIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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